Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidine (DHPM) derivative characterized by a 2-chlorophenyl-substituted furan moiety at the C4 position of the tetrahydropyrimidine core. Its structure combines a methyl ester at C5, a methyl group at C6, and a ketone at C2, forming a rigid bicyclic framework. The 2-chlorophenyl group on the furan ring introduces steric and electronic effects that distinguish it from structurally analogous DHPMs .
Propriétés
IUPAC Name |
methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-9-14(16(21)23-2)15(20-17(22)19-9)13-8-7-12(24-13)10-5-3-4-6-11(10)18/h3-8,15H,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKOPIAADCAIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential interactions with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.77 g/mol. The compound contains a furan ring and a tetrahydropyrimidine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN2O4 |
| Molecular Weight | 346.77 g/mol |
| Appearance | Colorless crystals |
| Purity | Typically ≥95% |
| Melting Point | 227–228 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. For instance, compounds similar in structure to this compound have been shown to inhibit thymidine phosphorylase (TP), an enzyme linked to angiogenesis and tumor growth. In one study, related compounds demonstrated IC50 values ranging from 345.4 µM to 394.3 µM against TP, indicating moderate inhibitory activity . These findings suggest that our compound may also exhibit similar effects, warranting further investigation.
Antimicrobial Activity
The compound's furan and pyrimidine rings may contribute to its antimicrobial properties. Research on similar derivatives has indicated that modifications on these rings can enhance antibacterial and antifungal activities. For example, derivatives with halogen substitutions often show increased potency . Further testing is needed to determine the specific antimicrobial efficacy of this compound.
Enzyme Inhibition
Inhibitory studies have indicated that compounds within this class can act as enzyme inhibitors. For instance, dihydropyrimidone derivatives have been noted for their ability to inhibit enzymes involved in nucleotide metabolism . This suggests that this compound may interact with similar biological pathways.
Case Studies
- Thymidine Phosphorylase Inhibition : A study evaluated various dihydropyrimidone derivatives for their TP inhibition capabilities. The results indicated that compounds with specific substitutions exhibited significant inhibition (IC50 values < 400 µM), suggesting a potential pathway for developing new cancer therapies .
- Antimicrobial Screening : A series of furan-containing compounds were tested against various bacterial strains. The results showed that certain modifications led to enhanced antimicrobial activity compared to non-modified counterparts. This highlights the importance of structural features in determining biological efficacy .
Applications De Recherche Scientifique
Antitubercular Properties
Recent studies have highlighted the compound's potential as an antitubercular agent. In a study assessing various derivatives against Mycobacterium tuberculosis, it was found that specific structural modifications enhanced potency. For instance:
- Active Derivatives : Compounds with substitutions at the 4-position of the tetrahydropyrimidine ring showed significant activity at concentrations as low as 50 µg/mL.
- Mechanism of Action : The mechanism involves inhibition of cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
Other Antimicrobial Activities
In addition to its antitubercular effects, methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits activity against various bacterial strains. Its structure allows for interactions that inhibit bacterial growth, making it a candidate for further development in antibiotic therapies.
Inhibition of Cancer Cell Proliferation
The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells through multiple mechanisms:
- Cell Cycle Arrest : Studies have shown that certain derivatives induce G1 phase arrest in cancer cell lines, preventing progression to DNA synthesis.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, which is crucial for effective cancer treatment .
Case Studies and Findings
A notable study demonstrated the synthesis of various derivatives based on this compound and their evaluation against different cancer cell lines. The results indicated:
- High Efficacy : Some derivatives showed IC50 values in the nanomolar range, suggesting potent anticancer activity.
- Structure-Activity Relationship (SAR) : Modifications to the furan and pyrimidine rings significantly influenced biological activity, emphasizing the importance of molecular structure in drug design .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Type | Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 50 µg/mL | Inhibition of cell wall synthesis |
| Antimicrobial | Various bacterial strains | Varies | Disruption of metabolic pathways |
| Anticancer | Cancer cell lines (e.g., MCF7) | Nanomolar range | Cell cycle arrest and apoptosis induction |
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogous Compounds
DHPM derivatives vary primarily in substituents at C4 (aryl/heteroaryl groups) and C5 (ester groups). Below is a comparative analysis:
Table 1: Structural Variations and Key Features
Key Observations :
- Substituent Position : The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects compared to smaller substituents like methoxymethyl or electron-donating groups like ethoxy .
- Heterocycle Variation : Replacing furan with thiophen (e.g., in Methyl 6-methyl-4-(5-methylthiophen-2-yl)...) increases lipophilicity due to sulfur’s polarizability .
- Thioxo vs. Oxo: The 2-thioxo group in Methyl 4-(4-chlorophenyl)...
Physicochemical Properties
Table 2: Spectral and Physical Data
Key Insights :
- The 2-chlorophenyl group increases molecular weight and melting point compared to methoxymethyl or unsubstituted aryl analogs.
- Thioxo derivatives exhibit distinct IR absorption (~1680 cm⁻¹) due to C=S stretching .
Table 3: Inhibition and Antioxidant Data
Notable Trends:
- Enzyme Inhibition : Bulky substituents (e.g., trifluoromethyl in ) enhance inhibition potency, suggesting the 2-chlorophenyl group in the target compound may improve binding affinity.
- Antioxidant Activity : Thioxo-furan derivatives (e.g., 3c in ) show superior radical scavenging, likely due to sulfur’s redox activity.
Crystallographic and Conformational Analysis
- Puckering Parameters : The tetrahydropyrimidine ring adopts a boat conformation in Methyl 4-(3-ethoxy-4-hydroxyphenyl)... (puckering amplitude $ q = 0.52 $ Å, θ = 112.4°) . The 2-chlorophenyl group in the target compound may increase ring distortion due to steric clash.
- Hydrogen Bonding : Methyl esters (e.g., ) form stronger intermolecular H-bonds (O=C–O…H–N) compared to ethyl esters, influencing crystallinity .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example:
- Use 2-chlorobenzaldehyde as the aldehyde component, methyl acetoacetate as the β-keto ester, and a urea/thiourea derivative.
- Catalytic conditions (e.g., HCl, Lewis acids like FeCl₃, or solvent-free microwave-assisted methods) can enhance reaction efficiency and regioselectivity .
- Critical parameters : Reaction temperature (80–100°C), solvent choice (ethanol or acetic acid), and stoichiometric ratios (1:1:1 for aldehyde:β-keto ester:urea). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the target compound .
Basic: How can the structural conformation of this compound be validated?
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. Key steps include:
- Growing high-quality crystals via slow evaporation in solvents like ethanol or DMSO.
- Analyzing bond lengths, angles, and torsion angles (e.g., the dihedral angle between the furan and tetrahydropyrimidine rings) to assess planarity and steric effects.
- Compare experimental data with computational models (DFT or molecular docking) to validate electronic properties .
Example data from analogous compounds :
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C–C bond | 1.52–1.55 | Ethyl 4-(3-ethoxy-4-hydroxyphenyl) derivative |
| Dihedral angle | 12.3° | Ethyl 4-[3,5-bis(trifluoromethyl)phenyl] derivative |
Advanced: How do substituents on the furan and tetrahydropyrimidine rings influence bioactivity?
- 2-Chlorophenyl group : Enhances lipophilicity, potentially improving membrane permeability. Compare with derivatives bearing electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess structure-activity relationships (SAR).
- Methyl ester at position 5 : Critical for hydrogen bonding with biological targets. Replace with ethyl or benzyl esters to study steric effects on binding affinity .
- Experimental design : Synthesize analogs with systematic substitutions and test against target enzymes (e.g., dihydrofolate reductase or antimicrobial assays). Use HPLC to correlate purity (>95%) with activity .
Advanced: What analytical strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Contradictions often arise from tautomerism or polymorphism. Mitigation strategies include:
- Variable-temperature NMR : Identify dynamic equilibria between keto-enol tautomers.
- PXRD (Powder X-ray Diffiffraction) : Differentiate polymorphic forms. For example, a monoclinic vs. orthorhombic crystal system may explain divergent melting points .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) to rule out impurities. Cross-validate with FTIR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (carbonyl signals at ~165–175 ppm) .
Advanced: How can regioselectivity challenges in Biginelli reactions be addressed for this compound?
Regioselectivity issues (e.g., competing formation of 1,3-oxazine byproducts) are mitigated by:
- Catalyst optimization : Use Sc(OTf)₃ or BiCl₃ to favor tetrahydropyrimidine formation over side products.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Theoretical modeling : Apply Fukui indices to predict nucleophilic/electrophilic sites on intermediates .
Case study : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivative achieved 82% yield under optimized BiCl₃-catalyzed conditions .
Advanced: What mechanistic insights explain the compound’s potential pharmacological activity?
- Docking studies : The tetrahydropyrimidine ring interacts with hydrophobic pockets in enzyme active sites, while the furan moiety participates in π-π stacking.
- In vitro assays : Test inhibition of bacterial DNA gyrase or antifungal CYP450 enzymes. For example, dihydropyrimidinone analogs showed MIC values of 8–16 µg/mL against E. coli .
- ADMET profiling : Use Caco-2 permeability assays and cytochrome P450 inhibition screens to prioritize analogs with favorable pharmacokinetics .
Advanced: How can computational methods guide the optimization of this compound’s solubility?
- QSAR models : Correlate logP values (experimental or predicted) with aqueous solubility. Introduce polar groups (e.g., -OH or -NH₂) at non-critical positions.
- Co-crystallization : Screen with cyclodextrins or co-formers (e.g., succinic acid) to enhance dissolution rates.
- Case study : Ethyl 4-(4-cyanophenyl) derivative exhibited improved solubility (2.3 mg/mL) compared to the methyl ester analog (0.8 mg/mL) due to reduced logP .
Advanced: What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS.
- Accelerated stability testing : Store at 40°C/75% RH for 6 months. Key degradation pathways include ester hydrolysis (detect free carboxylic acid via TLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
